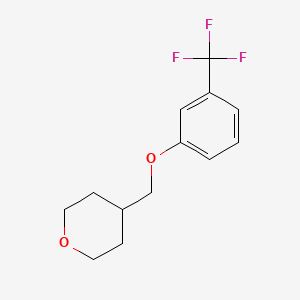

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Übersicht

Beschreibung

The compound consists of a tetrahydro-2H-pyran ring substituted with a 3-trifluoromethylphenoxy group, making it an interesting subject for studies in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran typically involves the following steps:

Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

Introduction of the 3-Trifluoromethylphenoxy Group: The 3-trifluoromethylphenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 3-trifluoromethylphenol with an appropriate leaving group, such as a halide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

The compound has shown promise in various pharmacological contexts, particularly as a modulator of protein interactions. It is being explored for its role in the development of bifunctional compounds that target E3 ubiquitin ligases, which are crucial for the degradation of specific proteins involved in diseases such as cancer .

Case Study: Cancer Treatment

In preclinical studies, compounds similar to this compound have been evaluated for their efficacy in targeting androgen receptors and other polypeptides, leading to significant reductions in tumor growth in animal models .

Research indicates that this compound exhibits notable biological activities, including anti-inflammatory and cytotoxic effects. Its mechanism of action involves modulation of cellular pathways that regulate apoptosis and cell proliferation.

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Protein modulation | Targeting E3 ligases for protein degradation |

Environmental Impact Studies

The environmental stability and biodegradability of this compound have been assessed, revealing that it does not readily degrade under typical environmental conditions . This characteristic is crucial for evaluating its long-term ecological impact.

Case Study: Environmental Monitoring

Studies conducted on wastewater treatment facilities indicated that while the compound is not easily biodegradable, its concentrations significantly decreased after treatment processes, suggesting some level of removal efficiency .

Industrial Applications

Beyond pharmacology, this compound has potential applications in agrochemicals as a pesticide or herbicide due to its structural properties that may interfere with plant growth regulators.

Data Table: Industrial Application Potential

Wirkmechanismus

The mechanism of action of 4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Trifluoromethylphenoxy)butane

- 4-(3-Trifluoromethylphenoxy)pentane

- 4-(3-Trifluoromethylphenoxy)hexane

Uniqueness

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is unique due to its tetrahydro-2H-pyran ring structure, which imparts distinct chemical and physical properties compared to its linear analogs. This ring structure can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran ring substituted with a 3-trifluoromethylphenoxy group. This unique structure contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The minimum inhibitory concentration (MIC) values demonstrate its potential as an effective antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been shown to possess anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Study: Inhibition of TNF-α Production

In a recent study, cells treated with this compound showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate immune responses, leading to altered signaling pathways.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development for treating infections and inflammatory conditions. Its unique structure makes it a valuable building block for synthesizing more complex molecules with enhanced biological activity.

Industrial Applications

In addition to medicinal uses, this compound may find applications in the production of specialty chemicals and materials due to its unique chemical properties.

Eigenschaften

IUPAC Name |

4-[[3-(trifluoromethyl)phenoxy]methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10/h1-3,8,10H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLRDUQXXKNUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682171 | |

| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-95-1 | |

| Record name | 4-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.